Hsp90-Cdc37-IN-3
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Overview
Description
CAY10792 is a synthetic compound known for its anticancer properties. It binds to heat shock protein 90 and cell division cycle 37 in cell-free assays, inhibiting the growth of various cancer cells such as A549, HCT116, U2OS, and MDA-MB-231 . This compound induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in A549 lung cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10792 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Functional groups such as hydroxyl, methyl, and ester groups are introduced through selective reactions.
Final Assembly: The final compound is assembled by coupling the core structure with a 2-chloro-4-nitro-1H-imidazol-1-yl propyl ester.
Industrial Production Methods
Industrial production of CAY10792 follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
CAY10792 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
CAY10792 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as cell cycle regulation and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cancer cell growth and induce apoptosis.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
CAY10792 exerts its effects by binding to heat shock protein 90 and cell division cycle 37, which are involved in the regulation of protein folding and cell cycle progression. This binding disrupts the function of these proteins, leading to cell cycle arrest at the G0/G1 phase and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Celastrol: A natural compound with similar anticancer properties.
Geldanamycin: Another heat shock protein 90 inhibitor with anticancer activity.
17-AAG: A synthetic derivative of geldanamycin with improved stability and efficacy.
Uniqueness of CAY10792
CAY10792 is unique due to its specific binding affinity for both heat shock protein 90 and cell division cycle 37, which enhances its anticancer activity. Additionally, its synthetic nature allows for modifications to improve its efficacy and reduce side effects .
Properties
Molecular Formula |
C35H44ClN3O6 |
---|---|
Molecular Weight |
638.2 g/mol |
IUPAC Name |
3-(2-chloro-4-nitroimidazol-1-yl)propyl (2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate |
InChI |
InChI=1S/C35H44ClN3O6/c1-21-22-8-9-25-33(4,23(22)18-24(40)28(21)41)13-15-35(6)26-19-32(3,11-10-31(26,2)12-14-34(25,35)5)29(42)45-17-7-16-38-20-27(39(43)44)37-30(38)36/h8-9,18,20,26,41H,7,10-17,19H2,1-6H3/t26-,31-,32-,33+,34-,35+/m1/s1 |
InChI Key |
QHBZROOTFSFIMF-JVIXZCSZSA-N |
Isomeric SMILES |
CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)OCCCN6C=C(N=C6Cl)[N+](=O)[O-])C)C)C)C)O |
Canonical SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)OCCCN6C=C(N=C6Cl)[N+](=O)[O-])C)C)C)C)O |
Origin of Product |
United States |
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